molecular formula C21H22O8 B15140015 Gossypetin hexamethyl ether CAS No. 7741-47-1

Gossypetin hexamethyl ether

Cat. No.: B15140015
CAS No.: 7741-47-1
M. Wt: 402.4 g/mol
InChI Key: XBZIUXVIWRAJKB-UHFFFAOYSA-N
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Description

Gossypetin hexamethyl ether is a hexahydroxylated flavonoid derivative found in the calyx of Hibiscus sabdariffa. It is a methylated form of gossypetin, which is known for its potent antioxidant properties. The compound has a chemical formula of C21H22O8 and a molecular weight of 402.39 g/mol . This compound exhibits various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gossypetin hexamethyl ether typically involves the methylation of gossypetin. This can be achieved through the reaction of gossypetin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the process would likely involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gossypetin hexamethyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of thiomethyl or aminomethyl derivatives.

Scientific Research Applications

Gossypetin hexamethyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gossypetin hexamethyl ether involves its antioxidant and anti-inflammatory properties. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates various signaling pathways, including the p-38 mitogen-activated protein kinases (MAPK), nuclear factor kappa B (NF-κB), and Jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK) pathways . These actions help reduce inflammation and protect against cellular damage.

Comparison with Similar Compounds

Gossypetin hexamethyl ether is similar to other flavonoids such as quercetin and kaempferol. it is unique due to its hexamethoxy substitution pattern, which enhances its antioxidant properties. Similar compounds include:

    Quercetin: A flavonoid with potent antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.

    Myricetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

This compound stands out due to its enhanced stability and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

7741-47-1

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(25-3)10-15(26-4)19(27-5)20(16)29-18/h7-10H,1-6H3

InChI Key

XBZIUXVIWRAJKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC

melting_point

170 - 172 °C

physical_description

Solid

Origin of Product

United States

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